molecular formula C8H9NO2S B15194798 N-(3-Hydroxyphenyl)-2-mercaptoacetamide CAS No. 6310-11-8

N-(3-Hydroxyphenyl)-2-mercaptoacetamide

Cat. No.: B15194798
CAS No.: 6310-11-8
M. Wt: 183.23 g/mol
InChI Key: VTHZPWTWZQFKNB-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-2-mercaptoacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a mercaptoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-2-mercaptoacetamide typically involves the reaction of 3-hydroxyaniline with 2-mercaptoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 3-hydroxyaniline and 2-mercaptoacetic acid.

    Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.

    Procedure: The activated carboxylic acid reacts with the amine group of 3-hydroxyaniline to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-mercaptoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-2-mercaptoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the mercaptoacetamide group can interact with thiol groups or metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)-2-mercaptoacetamide: Similar structure but with the hydroxy group in the para position.

    N-(3-Hydroxyphenyl)acetamide: Lacks the mercapto group.

    N-(3-Hydroxyphenyl)trimellitimide: Contains an imide group instead of the mercaptoacetamide group.

Uniqueness

N-(3-Hydroxyphenyl)-2-mercaptoacetamide is unique due to the presence of both hydroxy and mercapto groups, which allow for diverse chemical reactivity and potential biological activity. The combination of these functional groups provides a versatile scaffold for the development of new compounds with specific properties.

Properties

CAS No.

6310-11-8

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C8H9NO2S/c10-7-3-1-2-6(4-7)9-8(11)5-12/h1-4,10,12H,5H2,(H,9,11)

InChI Key

VTHZPWTWZQFKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CS

Origin of Product

United States

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